molecular formula C8H12BrNS B15272002 [(4-Bromothiophen-2-yl)methyl](propyl)amine

[(4-Bromothiophen-2-yl)methyl](propyl)amine

Katalognummer: B15272002
Molekulargewicht: 234.16 g/mol
InChI-Schlüssel: HQQLKVKBEKZCIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromothiophen-2-yl)methylamine is an organic compound with the molecular formula C8H12BrNS and a molecular weight of 234.16 g/mol . This compound features a brominated thiophene ring attached to a propylamine group, making it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by the introduction of a propylamine group. One common method is the bromination of thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 4-bromothiophene is then subjected to a nucleophilic substitution reaction with propylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of (4-Bromothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(4-Bromothiophen-2-yl)methylamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π stacking interactions, while the propylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Bromothiophen-2-yl)methylamine is unique due to its specific combination of a brominated thiophene ring and a propylamine group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C8H12BrNS

Molekulargewicht

234.16 g/mol

IUPAC-Name

N-[(4-bromothiophen-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H12BrNS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6,10H,2-3,5H2,1H3

InChI-Schlüssel

HQQLKVKBEKZCIA-UHFFFAOYSA-N

Kanonische SMILES

CCCNCC1=CC(=CS1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.